REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[O:15][CH3:16])[CH:10]=O>O1CCCC1.[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2].[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]>[CH:10]1([C:9]2[CH:12]=[CH:13][C:14]([O:15][CH3:16])=[C:7]([O:6][CH3:5])[CH:8]=2)[CH2:2][CH2:1]1 |f:3.4.5.6.7,8.9.10.11.12|
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Name
|
|
Quantity
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12 mL
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Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=O)C=CC1OC
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
zirconocene dichloride
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Quantity
|
1.76 g
|
Type
|
catalyst
|
Smiles
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[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
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Name
|
|
Quantity
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6 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The green solution was stirred for 15 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at −78° C
|
Type
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TEMPERATURE
|
Details
|
warmed to 2° C. until the reaction color
|
Type
|
CUSTOM
|
Details
|
(15 minutes)
|
Duration
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15 min
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over 1.5 hours
|
Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
Solvent was removed under reduced pressure, and dichloromethane (20 ml)
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Type
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ADDITION
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Details
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was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with saturated ammonium chloride solution
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Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
The combined dichloromethane was washed with saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (gradient: 8% to 30% ethyl acetate in hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=C(C=C1)OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |